molecular formula C19H20N2O3S B2565875 Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421475-69-5

Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2565875
CAS RN: 1421475-69-5
M. Wt: 356.44
InChI Key: LHHRMZVFARAKPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

BDP is a white to off-white solid that is soluble in most polar organic solvents. Its molecular weight is 437.52 g/mol. BDP has a chemical formula of C22H25N3O3S.


Chemical Reactions Analysis

The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with complex structures, including those with benzodioxol, pyridinyl, and piperidinyl moieties, often involves detailed synthetic routes and structural elucidation. For example, the synthesis and crystal structure analysis of specific boric acid ester intermediates with benzene rings were described, emphasizing the use of FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation (Huang et al., 2021). These techniques are crucial for confirming the molecular structure of newly synthesized compounds, including those with functionalities similar to the query compound.

Theoretical Calculations and Physicochemical Properties

Density Functional Theory (DFT) calculations play a significant role in understanding the molecular structure and properties of complex compounds. For instance, the molecular structures of certain compounds were optimized using DFT, providing insights into their conformational stability and electrostatic potential, which are essential for predicting reactivity and interaction with biological targets (Huang et al., 2021).

Application in Photopolymerization

The development of novel initiators for free radical photopolymerization showcases the application of benzophenone derivatives in materials science. A study on benzophenone-di-1,3-dioxane as a photoinitiator highlights its efficiency in initiating polymerization of acrylates and methacrylates, demonstrating the potential industrial applications of similar compounds in developing new materials (Wang Kemin et al., 2011).

Antimicrobial and Antifungal Activities

Research on derivatives of benzothiazole and pyridine has shown variable and modest activity against bacterial and fungal strains, indicating the potential pharmacological applications of structurally related compounds (Patel et al., 2011). These studies provide a foundation for the development of new antimicrobial agents based on the modification of the core structure.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(15-4-5-16-17(11-15)24-13-23-16)21-9-6-14(7-10-21)12-25-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRMZVFARAKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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